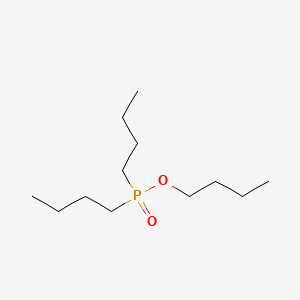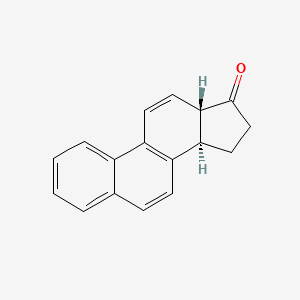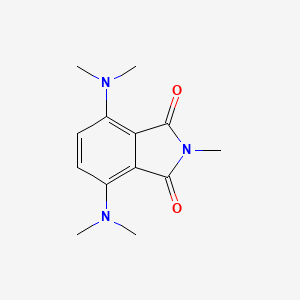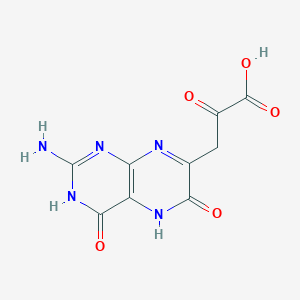
2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid is a complex organic compound with significant importance in various scientific fields It is characterized by its unique structure, which includes a pteridine ring system fused with a pyruvic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine derivatives with pyruvic acid under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including as an enzyme inhibitor or drug precursor.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing metabolic processes and biochemical reactions. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl: Shares a similar pteridine ring structure but differs in functional groups and reactivity.
2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl methyl ester: Another related compound with a methyl ester group, affecting its solubility and reactivity.
Uniqueness
2-Amino-3,4,5,6-tetrahydro-4,6-dioxo-7-pteridinepyruvic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6127-70-4 |
|---|---|
Molekularformel |
C9H7N5O5 |
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7N5O5/c10-9-13-5-4(7(17)14-9)12-6(16)2(11-5)1-3(15)8(18)19/h1H2,(H,12,16)(H,18,19)(H3,10,11,13,14,17) |
InChI-Schlüssel |
LQGDIYYBSGTSQV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NC2=C(C(=O)NC(=N2)N)NC1=O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






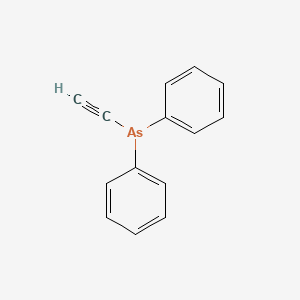
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

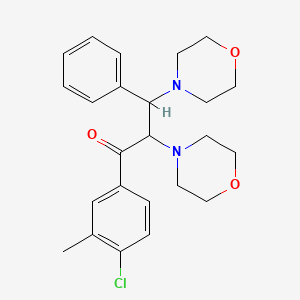

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
